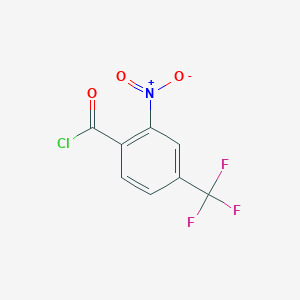

2-Nitro-4-(trifluoromethyl)benzoyl chloride

概要

説明

2-Nitro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular weight of 253.56 . It is semi-solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H .Physical And Chemical Properties Analysis

This compound is semi-solid in its physical form . It is stored at room temperature .科学的研究の応用

Stability and Degradation Studies

- Degradation Processes of Nitisinone: Nitisinone, related to 2-Nitro-4-(trifluoromethyl)benzoyl chloride through its structural motif, undergoes degradation processes that were studied using LC-MS/MS. The stability of nitisinone, its degradation products, and the environmental and medical implications of these processes have been a focus. This study shows the importance of understanding the stability and degradation pathways of complex organic compounds, which could be relevant for this compound as well (Barchańska et al., 2019).

Chemical Synthesis and Reactivity

- Cycloaddition Reactions of Nitrile Oxides: The reactivity of nitrile oxides with alkenes, involving mechanisms that could be akin to reactions where this compound might participate, was reviewed. Such insights into cycloaddition reactions offer a glimpse into the synthetic utility of nitro compounds in constructing complex molecules (Easton et al., 1994).

Environmental and Analytical Chemistry

- Nitrated Phenols in the Atmosphere: A review discussing the occurrence, sources, and analytical methods for nitrophenols in the environment was conducted. Understanding the atmospheric behavior of nitro compounds, including those similar to this compound, is crucial for assessing their environmental impact and fate (Harrison et al., 2005).

Synthetic Applications

- Synthetic Routes of Azo Derivatives: The synthesis of azo compounds, which could potentially involve intermediates or reactants like this compound, was reviewed. Azo compounds have broad applications, and versatile synthetic methods for their preparation highlight the utility of nitro and aromatic compounds in organic synthesis (Shah et al., 2021).

Safety and Hazards

2-Nitro-4-(trifluoromethyl)benzoyl chloride is classified as dangerous, with hazard statements H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is recommended to wear protective gloves, clothing, and eye/face protection .

作用機序

Target of Action

2-Nitro-4-(trifluoromethyl)benzoyl chloride is an organic compound used as an intermediate in organic synthesis It’s often used as a reagent or starting material in various organic reactions .

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

As an intermediate in organic synthesis, its role would largely depend on the specific reactions and compounds it’s being used to produce .

Result of Action

The molecular and cellular effects of this compound would be largely dependent on the specific reactions it’s involved in and the compounds it’s used to synthesize .

Action Environment

This compound is a corrosive compound that may cause irritation to the eyes, skin, and respiratory tract . It should be handled with appropriate personal protective equipment, such as gloves, protective eyewear, and a mask

特性

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYUKTBJHGSJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558919 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81108-81-8 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

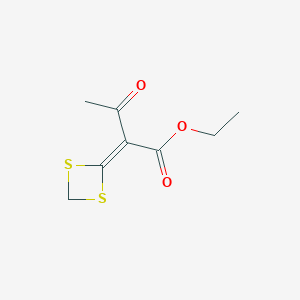

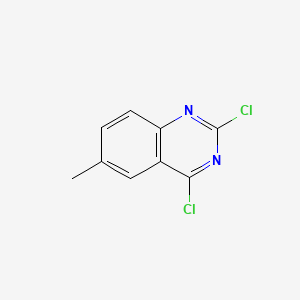

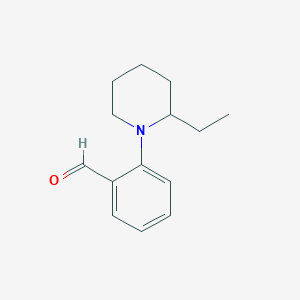

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

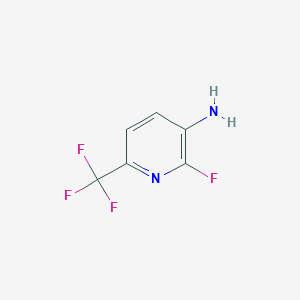

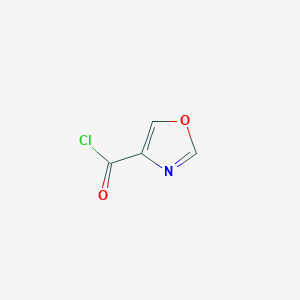

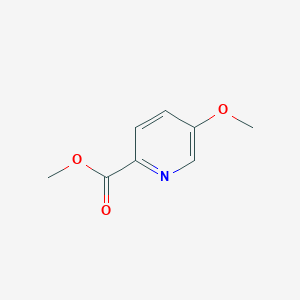

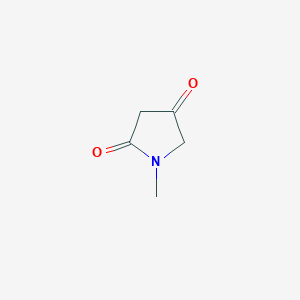

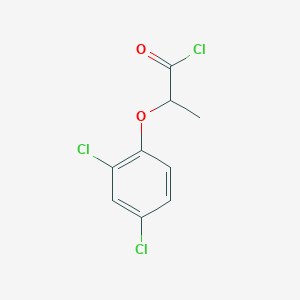

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)